molecular formula C19H25N3O4 B1197902 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea CAS No. 70636-54-3

1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea

Cat. No.: B1197902
CAS No.: 70636-54-3
M. Wt: 359.4 g/mol
InChI Key: JBORCKKRBVEGMN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea is a complex organic compound with a molecular formula of C({19})H({25})N({3})O({4})

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea typically involves multiple steps:

    Formation of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl chloride and a suitable base.

    Urea Formation: The urea moiety is formed by reacting an amine with an isocyanate or by using phosgene derivatives.

    Hydroxyphenoxypropylamine Segment: This segment is synthesized through the reaction of 4-hydroxyphenol with epichlorohydrin, followed by amination with a suitable amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.

Scientific Research Applications

1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-Benzyl-3-(2-{[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}ethyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.

    1-Benzyl-3-(2-{[2-hydroxy-3-(4-chlorophenoxy)propyl]amino}ethyl)urea: Contains a chlorine atom on the aromatic ring.

Uniqueness: 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea is unique due to the presence of both hydroxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

70636-54-3

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

1-benzyl-3-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]urea

InChI

InChI=1S/C19H25N3O4/c23-16-6-8-18(9-7-16)26-14-17(24)13-20-10-11-21-19(25)22-12-15-4-2-1-3-5-15/h1-9,17,20,23-24H,10-14H2,(H2,21,22,25)

InChI Key

JBORCKKRBVEGMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NCCNCC(COC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCNCC(COC2=CC=C(C=C2)O)O

Synonyms

ICI 119,033
ICI 119033
ICI-119033

Origin of Product

United States

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